

# Validating the safety and tolerability profile of Mirivadelgat in long-term studies

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## Compound of Interest

Compound Name: *Mirivadelgat*

Cat. No.: *B15616052*

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## Mirivadelgat's Safety and Tolerability in Development: A Comparative Outlook

**Mirivadelgat** (FP-045), an investigational, first-in-class, oral small molecule activator of aldehyde dehydrogenase 2 (ALDH2), is currently under evaluation for its long-term safety and tolerability. As **Mirivadelgat** is in the clinical development phase, long-term data is not yet available. The ongoing Phase 2 WINDWARD study is designed to provide crucial insights into its safety and efficacy profile in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD).

This guide offers a comparative perspective on the planned safety and tolerability assessments for **Mirivadelgat** within the WINDWARD trial and the established long-term safety profile of inhaled treprostinil, the only approved treatment for PH-ILD.

## Comparative Analysis of Safety and Tolerability

The following table summarizes the planned safety and tolerability endpoints for **Mirivadelgat** from the WINDWARD trial and the observed long-term safety and tolerability of inhaled treprostinil from the INCREASE and its open-label extension (OLE) studies.

Feature	Mirivadelgat (FP-045)	Inhaled Treprostinil
Study Population	Adult subjects (18-85 years) with PH-ILD.	Patients with PH-ILD.
Study Duration	16 weeks for the WINDWARD Phase 2 study.	The INCREASE study was a 16-week trial, with a long-term open-label extension (OLE).
Primary Endpoint	Mean change from baseline to week 12 in Pulmonary Vascular Resistance (PVR) assessed by right heart catheterization.	Change from baseline in 6-minute walk distance (6MWD) at week 16.
Secondary Endpoints	- Change in N-terminal pro-brain natriuretic peptide (NT-ProBNP) levels.- Change in 6-minute walk distance (6MWD).- Assessment of long-term prognostic risk factors.	- Time to clinical worsening.- Change in NT-proBNP levels.
Reported Adverse Events	Data not yet available from long-term studies. The WINDWARD study will evaluate the safety and efficacy.	Common adverse events include cough, headache, dyspnea, dizziness, nausea, fatigue, and diarrhea.[1] In the long-term OLE, the rates of cough and headache were observed to decrease over time.[2][3]
Serious Adverse Events	To be determined in ongoing and future clinical trials.	The incidence of serious adverse events was similar between the treprostinil and placebo groups in the INCREASE trial.[4]

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Discontinuation due to Adverse Events

To be determined in ongoing and future clinical trials.

In the INCREASE OLE, adverse events led to drug discontinuation in 22.3% of patients.[3][5][6]

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## Experimental Protocols

### Mirivadelgat: WINDWARD Phase 2 Study

The WINDWARD study is a multinational, double-blind, 3-arm, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of **Mirivadelgat** in adults with PH-ILD.[7]

#### Study Design:

- **Participants:** Approximately 99 evaluable subjects (126 enrolled, assuming a 20% dropout rate) aged 18 to 85 years with a diagnosis of PH-ILD.[8] Subjects on stable treatment for their underlying lung disease are permitted.[8]
- **Intervention:** Participants are randomized to one of two doses of oral **Mirivadelgat** or a placebo, administered once daily for 16 weeks.[7]
- **Primary Outcome Measures:** The primary endpoint is the mean change in Pulmonary Vascular Resistance (PVR) from baseline to week 12, as measured by right heart catheterization.[9]
- **Secondary Outcome Measures:** Secondary endpoints include the change from baseline in NT-proBNP levels and the 6-minute walk distance (6MWD) at week 12.[7] The study will also assess various other markers of disease progression and patient-reported outcomes.[8]
- **Safety Assessments:** The safety and tolerability of **Mirivadelgat** will be monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

### Inhaled Treprostinil: INCREASE and OLE Studies

The INCREASE trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of inhaled treprostinil in patients with PH-ILD over 16 weeks.

[1] The subsequent open-label extension (OLE) study provided long-term safety and efficacy data.[2][3]

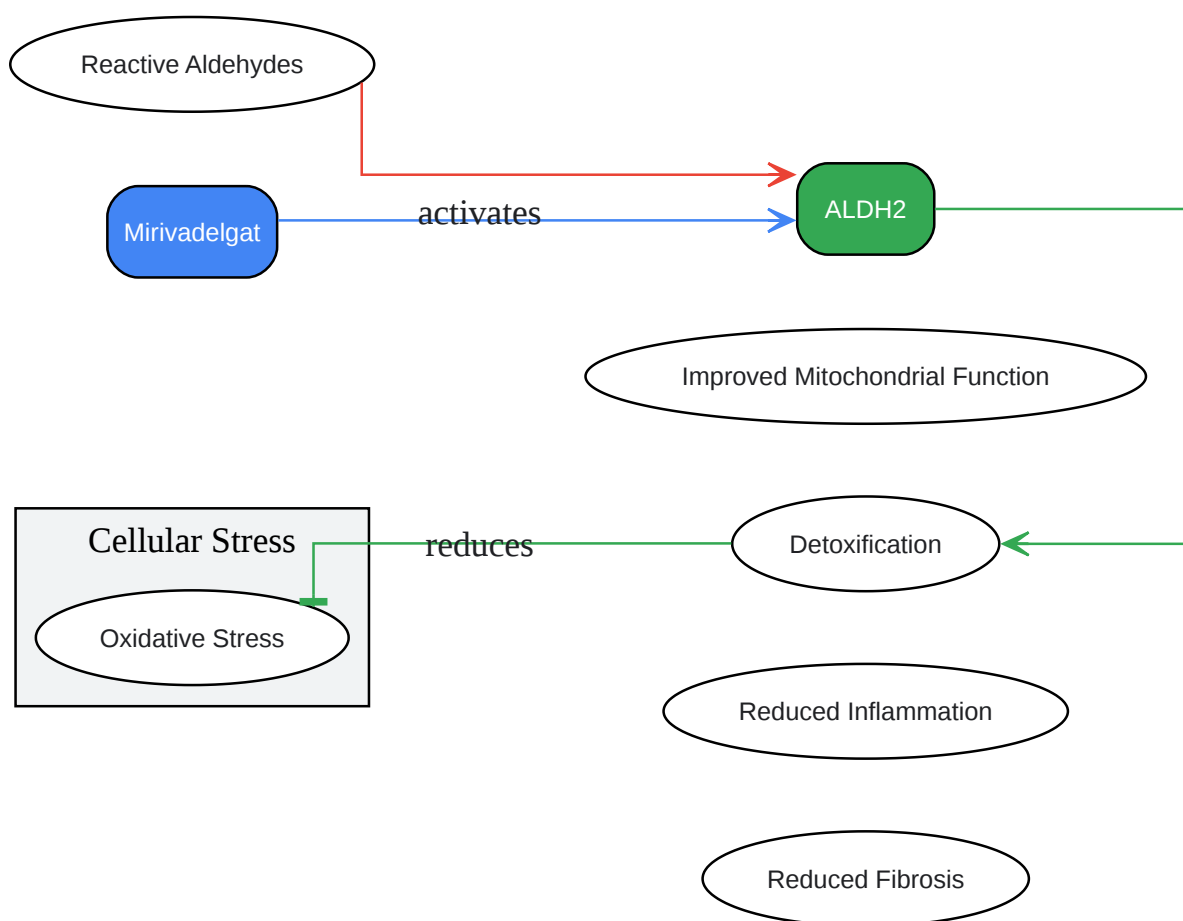
#### Study Design:

- Participants: Patients with PH-ILD.
- Intervention: Inhaled treprostinil or placebo. In the OLE, all participants received inhaled treprostinil.[3]
- Primary Outcome Measures: The primary endpoint of the INCREASE trial was the change in 6MWD at 16 weeks.[1]
- Safety Assessments: Safety was assessed through the monitoring of adverse events, serious adverse events, and events leading to discontinuation.

## Visualizations

### Mirivadelgat Signaling Pathway

**Mirivadelgat** is an allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme.[7] ALDH2 plays a crucial role in detoxifying reactive aldehydes and reducing oxidative stress, which are implicated in the pathophysiology of cardiovascular and pulmonary diseases.  
[9]

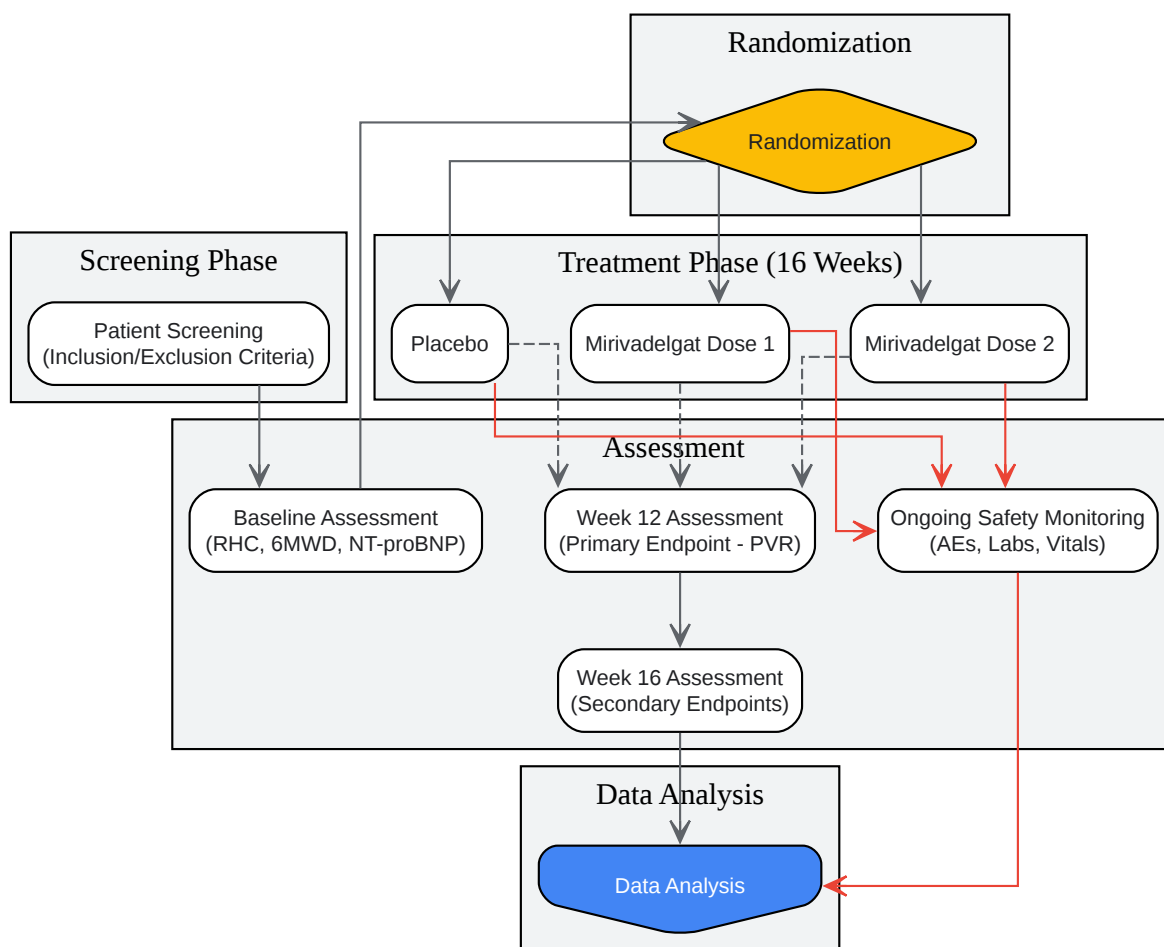


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Caption: **Mirivadelgat** activates ALDH2, leading to detoxification of reactive aldehydes and downstream beneficial effects.

## WINDWARD Study Experimental Workflow

The workflow of the WINDWARD clinical trial is designed to rigorously assess the safety and efficacy of **Mirivadelgat**.



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Address: 3281 E Guasti Rd

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